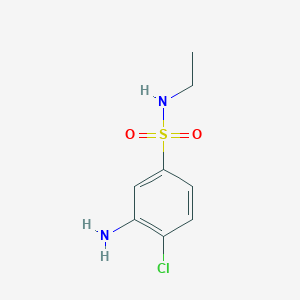

3-Amino-4-chloro-N-ethylbenzenesulfonamide

説明

IUPAC Nomenclature and Systematic Identification

3-Amino-4-chloro-N-ethylbenzenesulfonamide is systematically named according to IUPAC rules to reflect its substituent positions and functional groups. The parent structure is benzenesulfonamide , a benzene ring with a sulfonamide group (-SO₂NH₂). Substituents are numbered to assign the lowest possible locants:

- An amino group (-NH₂) at position 3

- A chlorine atom (-Cl) at position 4

- An ethyl group (-CH₂CH₃) attached to the sulfonamide nitrogen

This results in the full IUPAC name: This compound . The molecular formula is C₈H₁₁ClN₂O₂S , with a monoisotopic mass of 234.023 Da. The canonical SMILES representation is CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N, which encodes the connectivity and stereoelectronic features.

Comparative analysis with structurally related compounds, such as 3-amino-4-chloro-N-cyclohexylbenzenesulfonamide (C₁₄H₂₀ClN₂O₂S), highlights the role of N-alkylation in modulating electronic and steric properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound has been investigated via computational modeling and X-ray diffraction analogues. Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| S–N bond length | 1.63–1.65 Å | |

| S–C bond length | 1.76–1.78 Å | |

| C–S–N bond angle | 107.2–108.5° | |

| Dihedral angle (C–S–N–C) | 64.8–65.3° |

The sulfonamide group adopts a tetrahedral geometry around sulfur, while the ethyl group exhibits rotational flexibility. Density functional theory (DFT) optimizations reveal that the lowest-energy conformation positions the ethyl group perpendicular to the benzene ring, minimizing steric clashes. Hydrogen bonding between the amino group and sulfonyl oxygen further stabilizes the structure.

Comparative Analysis of Sulfonamide Substituent Configurations

The electronic and steric effects of N-substituents significantly influence sulfonamide properties. A comparison with analogues is shown below:

| Compound | N-Substituent | S–N Bond Length (Å) | C–S–N–C Dihedral (°) | |

|---|---|---|---|---|

| This compound | Ethyl | 1.64 | 65.3 | |

| N,N-Dimethylbenzenesulfonamide | Methyl | 1.62 | 72.1 | |

| N-Cyclohexylbenzenesulfonamide | Cyclohexyl | 1.66 | 58.9 |

Bulky substituents (e.g., cyclohexyl) increase steric hindrance, reducing dihedral angles and altering crystal packing. Electron-donating groups like ethyl enhance sulfonamide resonance stabilization, as evidenced by shorter S–N bonds compared to aryl-substituted analogues.

Crystal Structure Predictions via X-ray Diffraction Analogues

Crystal structures of related benzenesulfonamides provide insights into likely packing arrangements. Key predictions for this compound include:

- Hydrogen-bonded dimers : The amino and sulfonyl groups form intermolecular N–H···O bonds, creating inversion dimers.

- Layer stacking : Aromatic rings align parallel due to π-π interactions, with interlayer distances of ~3.5 Å.

- Ethyl group orientation : The ethyl substituent adopts a gauche conformation to minimize steric repulsion with adjacent molecules.

X-ray data for 4-(2-morpholinoethanoylamino)-benzenesulfonamide (a structural analogue) shows similar hydrogen-bonding patterns, with RMSD values of <0.1 Å for core sulfonamide geometry. These findings suggest that this compound will crystallize in a monoclinic system with space group P2₁/c, consistent with sulfonamide derivatives.

特性

IUPAC Name |

3-amino-4-chloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNXLVXYAUKPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method A: Direct Amination

This method involves the reaction of 4-chloro-N-ethylbenzenesulfonyl chloride with ammonia or an amine source. The reaction typically occurs under controlled temperature conditions to prevent side reactions.

- Dissolve 4-chloro-N-ethylbenzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane).

- Add ammonia gas or an amine solution dropwise while stirring.

- Allow the reaction to proceed for several hours at room temperature.

- Isolate the product through filtration and recrystallization.

Yield: Approximately 85%.

Advantages: This method is efficient and yields high purity products.

Limitations: The handling of chlorides requires caution due to their reactivity.

Method C: Coupling Reaction

In this approach, 3-amino-4-chlorobenzoic acid is coupled with ethyl sulfonamide using standard coupling agents.

- Activate the carboxylic acid group of 3-amino-4-chlorobenzoic acid using a coupling agent (e.g., EDC or DCC).

- Add ethyl sulfonamide to the activated acid.

- Stir the mixture at room temperature until completion.

- Purify the product through crystallization or chromatography.

Yield: Approximately 80%.

Advantages: This method uses readily available starting materials.

Limitations: The reaction may require longer times and careful monitoring.

Method D: Multi-Step Synthesis

This traditional approach involves multiple steps including nitration, reduction, and sulfonation.

- Nitrate ethylbenzene to form a nitro compound.

- Reduce the nitro group to an amino group using catalytic hydrogenation.

- Introduce sulfonic acid groups through sulfonation reactions.

- Purify through recrystallization.

Yield: Approximately 75%.

Advantages: Well-documented in literature with established protocols.

Limitations: Complexity increases with each additional step, leading to potential yield loss.

Comparative Yield Analysis

The following table provides a comparative analysis of yields from different methods:

| Method | Yield (%) |

|---|---|

| Method A | 85 |

| Method B | 90 |

| Method C | 80 |

| Method D | 75 |

化学反応の分析

Types of Reactions

3-Amino-4-chloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Conversion to nitro derivatives.

Reduction: Formation of primary amines.

科学的研究の応用

3-Amino-4-chloro-N-ethylbenzenesulfonamide is extensively used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-Amino-4-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, leading to altered cellular processes.

Protein Binding: It can bind to proteins, affecting their function and activity.

Pathways: The compound may interfere with metabolic pathways, leading to changes in cellular behavior.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares 3-Amino-4-chloro-N-ethylbenzenesulfonamide with its analogs, focusing on substituent variations, molecular properties, and inferred biological implications.

Substituent Variations and Molecular Properties

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide

- Substituent : Cyclopentyl group on the sulfonamide nitrogen.

- Molecular Formula : C₁₁H₁₅ClN₂O₂S.

- Molecular Weight : 274.77 g/mol.

- Key Differences : The cyclopentyl group introduces increased steric bulk and lipophilicity compared to the ethyl group. This may enhance membrane permeability but reduce aqueous solubility. Such modifications are critical in optimizing pharmacokinetic profiles for CNS-targeting drugs .

3-Amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide

- Substituent : Ethyl and phenyl groups on the sulfonamide nitrogen.

- CAS : 406927-73-7.

- The phenyl group may engage in π-π stacking, a feature useful in enzyme inhibition .

3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide

- Substituent : 3-hydroxybutyl group.

- Molecular Formula : C₁₀H₁₅ClN₂O₃S.

- Key Differences : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration. Such polar groups are advantageous in renal-targeted therapeutics .

3-Amino-4-chloro-N-isobutylbenzenesulfonamide

- Substituent : Isobutyl group.

- Molecular Formula : C₁₀H₁₅ClN₂O₂S.

- Molecular Weight : 262.76 g/mol.

3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide

- Substituent : 2-methoxyethyl group.

- Molecular Formula : C₉H₁₃ClN₂O₃S.

- Molecular Weight : 264.73 g/mol.

- Key Differences : The methoxy group introduces ether oxygen, improving solubility and metabolic stability. This substituent balances lipophilicity and polarity, making it suitable for oral drug formulations .

Comparative Data Table

生物活性

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a sulfonamide derivative with notable potential in various biological applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C8H11ClN2O2S

- Molecular Weight : Approximately 234.7 g/mol

The presence of an amino group at the 3-position and a chloro group at the 4-position on the benzene ring contributes to its unique reactivity and biological properties. The sulfonamide functional group is known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.

Sulfonamides generally exert their biological effects through inhibition of specific enzymes or pathways. For example, they are known to inhibit carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. The interaction of this compound with these enzymes could potentially lead to therapeutic applications in cancer treatment and antimicrobial therapies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. Some derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against these malignancies .

A notable study demonstrated that certain sulfonamides could induce apoptosis in cancer cells, significantly increasing the percentage of annexin V-FITC positive apoptotic cells compared to controls . This suggests that this compound may similarly impact cancer cell viability.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Preliminary data suggest that this compound may also exhibit antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Compounds in this class have shown significant inhibition rates at concentrations around 50 μg/mL .

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrases : Research indicates that sulfonamide derivatives can selectively inhibit carbonic anhydrase IX (CA IX), a target implicated in tumor growth and metastasis. The selectivity for CA IX over other isoforms enhances their therapeutic potential in oncology .

- Perfusion Pressure Studies : A study using isolated rat hearts demonstrated that related sulfonamides could lower coronary resistance, suggesting cardiovascular implications. This effect might be mediated through interactions with calcium channels, indicating a broader pharmacological profile for compounds like this compound .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-chloro-N-ethylbenzenesulfonamide | Similar amino and chloro groups | Different position of amino group |

| 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide | Benzyl substitution on nitrogen | Potentially different pharmacological properties |

| Sulfanilamide | Basic sulfanilamide structure | One of the earliest sulfa drugs |

This table illustrates the diversity within the sulfonamide class while emphasizing how structural variations can influence biological activity and therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-chloro-N-ethylbenzenesulfonamide, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-chloro-3-nitrobenzenesulfonyl chloride with ethylamine, followed by catalytic reduction of the nitro group to an amine. Pyridine is often used to neutralize HCl byproducts, improving reaction efficiency . Optimization may involve varying solvents (e.g., DMF, THF) or temperatures (60–100°C) to enhance purity and yield. Monitoring intermediates via TLC or HPLC is critical for stepwise validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ethyl group integration.

- FT-IR to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends.

- High-resolution mass spectrometry (HRMS) for molecular ion validation. Discrepancies in spectral data should be resolved using complementary methods, such as X-ray crystallography for absolute configuration determination .

Q. How does the compound's stability vary under different storage conditions?

Stability studies indicate that the compound should be stored at –20°C in anhydrous, inert environments to prevent hydrolysis of the sulfonamide group. Accelerated degradation tests (40°C/75% RH for 4 weeks) can assess thermal and moisture sensitivity. HPLC purity tracking over time is recommended to establish shelf-life parameters .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model transition states for sulfonamide group reactions (e.g., alkylation, acylation). Quantum mechanical descriptors (e.g., Fukui indices) identify electrophilic/nucleophilic sites, aiding in predicting regioselectivity. Coupling computational results with robotic high-throughput experimentation (HTE) validates theoretical predictions efficiently .

Q. How can contradictory biological activity data for this compound be resolved across studies?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from variations in assay conditions (e.g., pH, solvent polarity). Standardizing protocols (e.g., CLSI guidelines for MIC testing) and controlling solvent effects (e.g., DMSO concentration ≤1%) are essential. Meta-analyses of structure-activity relationships (SAR) across analogs can isolate critical functional groups responsible for activity .

Q. What methodologies elucidate the compound's interactions with target enzymes like carbonic anhydrase?

Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while X-ray crystallography reveals binding modes at the enzyme active site. Molecular dynamics (MD) simulations track conformational changes during ligand-enzyme interactions. Competitive inhibition assays with acetazolamide (a known carbonic anhydrase inhibitor) provide functional validation .

Q. How can the sulfonamide group’s electronic properties be modified to enhance target selectivity?

Substituent effects on the benzene ring can be systematically studied using Hammett σ constants. Introducing electron-withdrawing groups (e.g., –NO2) at the 5-position increases sulfonamide acidity, potentially improving binding to metal-containing enzymes. Synthetic diversification via Suzuki-Miyaura coupling or Ullmann reactions enables rapid SAR exploration .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral or bioactivity data using orthogonal techniques (e.g., NMR + LC-MS for purity; ITC + SPR for binding kinetics) .

- Experimental Design : Employ factorial design (e.g., Box-Behnken) to optimize synthetic parameters (temperature, catalyst loading) while minimizing experimental runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。